1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine
Description
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine is a chemical compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the 4-chlorophenyl and ethylsulfanyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfanylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-2-20-16-14-6-4-3-5-13(14)15(18-19-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVMTSRFXQOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and glyoxal.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced to the phthalazine core using reagents like 4-chlorobenzyl chloride.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production of 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of diverse derivatives.
Biology
- Biological Probes : Due to its unique chemical properties, 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine is explored as a probe in biological assays. It may interact with specific molecular targets, modulating their activity, which is crucial for understanding biochemical pathways.
- Pharmacological Potential : The compound has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Research indicates that similar phthalazine derivatives exhibit various pharmacological effects such as anti-inflammatory and antibacterial properties .
Medicine
- Therapeutic Investigations : Studies have highlighted the potential of phthalazine derivatives in treating conditions like cancer and infections. For instance, compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation in vitro .
- Mechanism of Action : The mechanism by which 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine exerts its effects typically involves binding to active sites on enzymes or receptors, altering their conformation or activity.
Industry
- Material Development : In industrial applications, this compound can be utilized in the formulation of new materials and catalysts due to its structural characteristics and reactivity.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)phthalazine: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.
4-(Ethylsulfanyl)phthalazine: Lacks the 4-chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine is unique due to the presence of both the 4-chlorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine has the molecular formula . The presence of the 4-chlorophenyl and ethylsulfanyl groups contributes to its unique reactivity and biological properties. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.
The mechanism of action of 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine is primarily through its ability to modulate the activity of specific molecular targets. It may bind to active sites on proteins or alter their conformation, influencing their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that phthalazine derivatives, including 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation .
Anticancer Activity
1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine has been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, similar compounds have shown activity against glioblastoma cells by targeting key signaling pathways such as AKT/PKB, which are crucial for tumor growth .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine | GL261 (murine glioblastoma) | TBD | AKT/PKB inhibition |
| Compound 4j (related structure) | GBM6 (patient-derived glioma) | 30 | Kinase inhibition |
| Compound 4b (related structure) | HepG2 (human liver cancer) | 0.09 | VEGFR-2 inhibition |
Case Studies
Several studies have explored the biological activity of phthalazine derivatives closely related to 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine:
- Study on Glioblastoma : A compound structurally similar to 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine was tested against glioblastoma cell lines, demonstrating significant cytotoxicity with lower effects on non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .
- Antimicrobial Screening : In another study, various phthalazine derivatives were screened for antimicrobial activity against a panel of pathogenic bacteria. The results indicated that these compounds could serve as potential leads for new antibiotics .
Comparative Analysis with Similar Compounds
When compared to other phthalazine derivatives, 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine shows unique properties due to its specific functional groups:
- 1-(4-Chlorophenyl)phthalazine : Lacks the ethylsulfanyl group, potentially reducing its reactivity and biological activity.
- 4-(Ethylsulfanyl)phthalazine : Does not contain the 4-chlorophenyl moiety, which may affect its pharmacological profile.
The combination of both groups in 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine provides distinct advantages in terms of chemical reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
